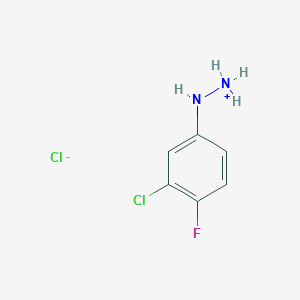

3-Chloro-4-fluorophenylhydrazine hydrochloride

描述

3-Chloro-4-fluorophenylhydrazine hydrochloride (CAS: 175135-74-7) is a halogenated phenylhydrazine derivative with the molecular formula C₆H₇Cl₂FN₂ and a molecular weight of 197.04 g/mol . It exhibits a melting point of 211–212°C (decomposition) and is commonly used in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolones and pyrazolines . Its safety profile includes hazards related to skin, eye, and respiratory irritation (R36/37/38), necessitating precautions like gloves and eye protection .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorophenylhydrazine hydrochloride typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Chloro-4-fluoroaniline+Hydrazine hydrate→3-Chloro-4-fluorophenylhydrazine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .

化学反应分析

Types of Reactions

3-Chloro-4-fluorophenylhydrazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various nucleophiles can be employed for substitution reactions.

Major Products Formed

Azo Compounds: Formed through oxidation reactions.

Hydrazine Derivatives: Formed through reduction reactions.

Substituted Phenylhydrazines: Formed through substitution reactions

科学研究应用

Organic Synthesis

3-Chloro-4-fluorophenylhydrazine hydrochloride is widely used as an intermediate in the synthesis of various organic compounds. Its reactive hydrazine group allows it to participate in condensation reactions with carbonyl groups to form hydrazones and acylhydrazines, which are valuable in creating complex organic molecules.

Biological Research

This compound has been employed in biological studies, particularly for:

- Enzyme Mechanism Studies : It serves as a reagent to investigate enzyme mechanisms by modifying protein structures.

- Antitumor Activity : Emerging research indicates potential antitumor properties, where it interacts with specific molecular targets within biological systems. The presence of fluorine enhances its lipophilicity, facilitating cellular penetration.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It acts as a precursor for drug development and has been investigated for its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activities.

Material Science

The compound's ability to form stable bonds with metal ions has led to its exploration in the development of new functional materials. For instance, it has been studied for synthesizing hydrazone-based metal complexes that may have applications in organic photovoltaics.

-

Antitumor Activity Study :

A recent study investigated the effects of 3-Chloro-4-fluorophenylhydrazine on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific tumor types, suggesting its potential as a lead compound for developing new anticancer agents. -

Synthesis of Pyrazole Derivatives :

Research highlighted the application of this hydrazine derivative in synthesizing novel pyrazole derivatives with anticonvulsant activity. The study demonstrated that modifications to the hydrazone derivatives could enhance pharmacological properties. -

Metal Complex Formation :

Another study focused on the synthesis of metal complexes using 3-Chloro-4-fluorophenylhydrazine, exploring their potential use in organic photovoltaic devices. The findings showed promising stability and efficiency characteristics.

作用机制

The mechanism of action of 3-Chloro-4-fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-chloro-4-fluorophenylhydrazine hydrochloride with analogous phenylhydrazine derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3-Chloro-4-fluorophenylhydrazine HCl | C₆H₇Cl₂FN₂ | 197.04 | 211–212 (dec) | 3-Cl, 4-F |

| 2-Chlorophenylhydrazine HCl | C₆H₇Cl₂N₂ | 177.04* | Not reported | 2-Cl |

| 4-Chlorophenylhydrazine HCl | C₆H₇Cl₂N₂ | 177.04* | Not reported | 4-Cl |

| 4-Methoxyphenylhydrazine HCl | C₇H₁₁ClN₂O | 186.63 | Not reported | 4-OCH₃ |

| 4-(Trifluoromethoxy)phenylhydrazine HCl | C₇H₈ClF₃N₂O | 240.60 | Not reported | 4-OCF₃ |

*Calculated based on formula.

Key Observations :

- Halogen Effects : The presence of electron-withdrawing groups (Cl, F) in 3-chloro-4-fluorophenylhydrazine HCl increases its melting point compared to derivatives with single substituents (e.g., 2-chloro or 4-chloro) .

- Derivatives with electron-donating groups (e.g., 4-OCH₃) may exhibit higher solubility in polar solvents due to increased polarity .

Mechanistic Insight :

- The 3-Cl and 4-F substituents in 3-chloro-4-fluorophenylhydrazine HCl enhance electrophilicity at the hydrazine nitrogen, facilitating nucleophilic attacks on carbonyl groups .

- Steric effects : Ortho-substituted derivatives (e.g., 2-chloro) may exhibit reduced reactivity due to steric hindrance .

Commercial Availability and Cost

生物活性

3-Chloro-4-fluorophenylhydrazine hydrochloride (CAS Number: 175135-74-7) is an organic compound with significant biological activity, particularly in medicinal chemistry and synthetic organic applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C₆H₆ClFN₂

- Molecular Weight : 197.04 g/mol

- Melting Point : 211-212 °C

- Form : White to pale cream powder

The compound features a hydrazine functional group attached to a phenyl ring with both chlorine and fluorine substituents, which enhance its lipophilicity and reactivity.

This compound exhibits biological activity through several mechanisms:

- Protein Interaction : It can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying enzyme activities. This property is crucial for its application in proteomics, where it reacts with protein carbonyl groups to form hydrazone linkages.

- Antitumor Activity : Emerging studies indicate that the compound may possess antitumor properties. Its ability to penetrate cellular membranes allows it to interact with intracellular targets, which could lead to the inhibition of tumor growth.

Antitumor Properties

Recent research has highlighted the antitumor potential of 3-chloro-4-fluorophenylhydrazine. In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting its role as a candidate for cancer therapy. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further pharmacological development.

Synthesis and Derivatives

The synthesis of 3-chloro-4-fluorophenylhydrazine typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate. This reaction can be optimized under controlled conditions using solvents like ethanol or methanol. The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. For example, derivatives have been explored for their anticonvulsant properties and other therapeutic effects.

Case Studies

- Cytotoxicity Assessment :

-

Synthesis of Pyrazole Derivatives :

- Research focused on synthesizing pyrazole derivatives from 3-chloro-4-fluorophenylhydrazine revealed significant anticonvulsant activity in animal models, showcasing the compound's versatility in generating therapeutically relevant molecules.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₆ClFN₂ | Contains both chloro and fluoro groups |

| 3-Fluorophenylhydrazine | C₆H₇FN₂ | Lacks chlorine substituent |

| 3-Chloro-4-(difluoromethoxy)phenylhydrazine | C₇H₇ClF₂N₂O | Contains a difluoromethoxy group |

| 4-Chloro-3-fluorophenylhydrazine | C₆H₆ClFN₂ | Substituent positions are reversed |

The unique combination of chlorine and fluorine in 3-chloro-4-fluorophenylhydrazine enhances its reactivity compared to structurally similar compounds, making it particularly valuable in synthetic organic chemistry and pharmacological applications.

Safety and Toxicity

This compound is classified as an irritant and poses acute toxicity risks if ingested or inhaled. Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling this compound due to its corrosive nature and potential health hazards .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-chloro-4-fluorophenylhydrazine hydrochloride, and how do they influence experimental design?

- Answer : The compound has a molecular weight of 197.04 g/mol and a melting point of 211–212°C (decomposition) . The decomposition temperature suggests thermal instability, requiring controlled heating in synthesis. Its hygroscopic nature (implied by storage recommendations for similar hydrazine hydrochlorides) necessitates anhydrous conditions during handling . The R-phrases (R36/37/38) indicate irritancy, mandating PPE like gloves and goggles for safe use .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A typical method involves diazotization of 3-chloro-4-fluoroaniline followed by reduction with stannous chloride in HCl. For example, in anti-HIV drug synthesis, the compound was generated by reacting 3-chloro-4-fluoroaniline derivatives with hydrazine in ethanol under reflux, followed by purification via flash chromatography (cyclohexane/ethyl acetate) . Reaction optimization includes monitoring pH (acidic conditions stabilize the hydrazine hydrochloride) and avoiding prolonged exposure to light.

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption . Use desiccants during storage. Safety protocols include working in a fume hood to avoid inhalation of fine powder and using spill trays to contain accidental releases .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirm the presence of the hydrazine (-NHNH2) group (δ 6–8 ppm for aromatic protons, δ 40–60 ppm for carbons adjacent to halogens) .

- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl/C-F vibrations (700–800 cm⁻¹ and 1200–1300 cm⁻¹, respectively) .

- Elemental Analysis : Verify Cl and F content (theoretical: Cl 17.9%, F 9.6%) to assess purity .

Q. What safety considerations are critical when working with this compound?

- Answer : It is classified as harmful (H301/H315/H319/H335) and may cause methemoglobinemia upon prolonged exposure. Use PPE (nitrile gloves, respirators for powder handling) and implement emergency protocols for spills (neutralize with sodium bicarbonate, followed by ethanol rinsing) . Monitor blood methemoglobin levels in case of suspected exposure .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of derivatives using this compound?

- Answer : Side reactions like over-alkylation or oxidation can be minimized by:

- Temperature Control : Maintain reactions below 50°C to prevent thermal degradation .

- Catalyst Selection : Use mild reducing agents (e.g., sodium borohydride) instead of harsher alternatives to preserve the hydrazine moiety.

- Protecting Groups : Temporarily protect reactive sites (e.g., -NHNH2) with Boc groups during multi-step syntheses .

Q. What strategies improve the solubility of this compound in organic reactions?

- Answer : The compound’s poor solubility in non-polar solvents necessitates:

- Co-solvent Systems : Use DMSO/THF (1:4) or ethanol/dichloromethane mixtures .

- Ion-Pairing Agents : Add tetrabutylammonium bromide to enhance solubility in aprotic solvents .

Q. How does the electronic effect of the chloro-fluoro substituents influence its reactivity in coupling reactions?

- Answer : The electron-withdrawing Cl and F groups deactivate the aromatic ring, directing electrophilic substitutions to the meta position. This steric and electronic profile makes it suitable for Suzuki-Miyaura couplings with electron-rich boronic acids, where the halogen substituents act as leaving groups .

Q. What analytical methods are recommended to resolve contradictions in reported melting points or purity data?

- Answer : Discrepancies in melting points (e.g., 211–212°C vs. 208–210°C in some sources) may arise from polymorphic forms or impurities. Use:

- DSC/TGA : Differentiate between decomposition and melting events .

- HPLC-MS : Identify trace impurities (e.g., unreacted aniline derivatives) affecting thermal properties .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles or drug-target interactions?

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCDDXINAZHRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657704 | |

| Record name | (3-Chloro-4-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-74-7 | |

| Record name | Hydrazine, (3-chloro-4-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-74-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。